19,19-dimethyl-11,17-dioxo-15-phenyl-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile
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Overview
Description
2,2-dimethyl-4,8-dioxo-5-phenyl-1,3,4,5,7,8,9,10,11,12-decahydro-2H-1benzothieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is a complex heterocyclic compound. It features a unique structure that combines multiple rings, including benzothieno, pyrimido, and quinoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2,2-dimethyl-4,8-dioxo-5-phenyl-1,3,4,5,7,8,9,10,11,12-decahydro-2H-1benzothieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves multiple steps. One common synthetic route includes the reaction of benzothieno derivatives with appropriate reagents under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and triethylamine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-dimethyl-4,8-dioxo-5-phenyl-1,3,4,5,7,8,9,10,11,12-decahydro-2H-1benzothieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial and anticancer properties, making it a candidate for drug development
Medicine: Its derivatives are being studied for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules like indole derivatives, thiadiazoles, and triazolopyrimidines. Compared to these, 2,2-dimethyl-4,8-dioxo-5-phenyl-1,3,4,5,7,8,9,10,11,12-decahydro-2H-1benzothieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is unique due to its specific ring structure and the presence of multiple functional groups .
Properties
Molecular Formula |
C27H25N3O2S |
---|---|
Molecular Weight |
455.6g/mol |
IUPAC Name |
19,19-dimethyl-11,17-dioxo-15-phenyl-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile |
InChI |
InChI=1S/C27H25N3O2S/c1-27(2)12-18-23(19(31)13-27)21(15-8-4-3-5-9-15)17(14-28)24-29-25(32)22-16-10-6-7-11-20(16)33-26(22)30(18)24/h3-5,8-9,21H,6-7,10-13H2,1-2H3,(H,29,32) |
InChI Key |
LKWPSZVVMVKKHJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCC5)C(=O)N3)C#N)C6=CC=CC=C6)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCC5)C(=O)N3)C#N)C6=CC=CC=C6)C(=O)C1)C |
Origin of Product |
United States |
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